molecular formula C12H17F3N4O4 B2985071 ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 1428355-78-5

ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No.: B2985071
CAS No.: 1428355-78-5
M. Wt: 338.287
InChI Key: KZENLGSKEBOHKK-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H17F3N4O4 and its molecular weight is 338.287. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the initial formation of the 1H-1,2,4-triazole ring followed by functional group modifications. Conditions often include controlled temperature environments, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, production involves optimizing the synthetic routes to maximize efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactions and automated synthesis can be employed. Quality control measures ensure the compound meets industry standards for pharmaceutical and other applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Lithium aluminium hydride, hydrogen gas with palladium catalysts.

  • Substitution: Alkyl halides, sulfonyl chlorides under specific solvent conditions like DMF or THF.

Major Products: Depending on the conditions, major products could include derivatives with altered functional groups or ring structures, useful for further chemical synthesis or application-specific purposes.

Scientific Research Applications

In Chemistry: Used as a building block for more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methods.

In Biology and Medicine: Potential use in drug development due to its bioactive triazole moiety. Investigated for antifungal, antibacterial, or anticancer properties.

In Industry: Application in the manufacturing of agrochemicals, polymers, and specialty chemicals. The trifluoromethyl group imparts stability and lipophilicity, beneficial in various industrial processes.

5. Mechanism of Action: The compound’s effects stem from interactions at the molecular level, particularly involving the triazole and ester functionalities. It may inhibit or activate specific enzymes, altering biochemical pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets.

6. Comparison with Similar Compounds: Compared to other trifluoromethyl-containing compounds, ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate offers unique reactivity due to its ester and triazole groups. This makes it particularly valuable in synthetic chemistry and drug design, where specific interactions and stability are crucial.

Comparison with Similar Compounds

  • Ethyl 4-((2-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate (structurally similar with slight variations)

  • Methyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate (methyl ester instead of ethyl)

This compound's diverse applications and chemical characteristics make it a subject of ongoing research and interest across multiple scientific domains.

Properties

IUPAC Name

ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O4/c1-3-23-9(21)5-4-8(20)16-6-7-19-11(22)18(2)10(17-19)12(13,14)15/h3-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENLGSKEBOHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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